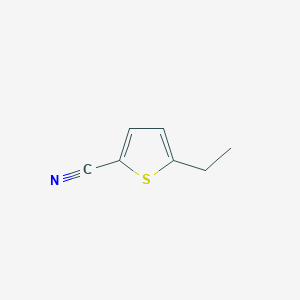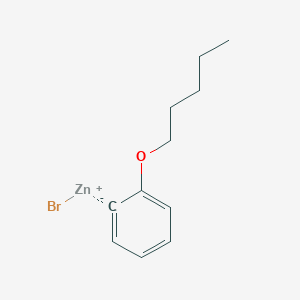
2-n-PentyloxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-n-PentyloxyphenylZinc bromide is an organozinc compound with the molecular formula C11H15BrOZn. It is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-n-PentyloxyphenylZinc bromide can be synthesized through the reaction of 2-n-Pentyloxybromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolve 2-n-Pentyloxybromobenzene in dry THF.
- Add zinc dust to the solution.
- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.
- The reaction proceeds to form this compound, which can be isolated and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-n-PentyloxyphenylZinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other functional groups.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and other electrophiles. The reactions are typically carried out in polar aprotic solvents like THF or diethyl ether.
Coupling Reactions: Palladium or nickel catalysts are often used in cross-coupling reactions. The reactions are conducted under an inert atmosphere with controlled temperatures.
Major Products Formed
Substitution Reactions: The major products are substituted aromatic compounds where the zinc-bromide bond is replaced by the incoming nucleophile.
Coupling Reactions: The major products are biaryl or alkyl-aryl compounds formed through the coupling of this compound with organic halides.
Applications De Recherche Scientifique
2-n-PentyloxyphenylZinc bromide has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of functionalized materials and polymers.
Medicinal Chemistry: It is employed in the synthesis of bioactive compounds and drug intermediates.
Catalysis: It serves as a reagent in catalytic processes for the formation of carbon-carbon bonds.
Mécanisme D'action
The mechanism of action of 2-n-PentyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic attack on electrophiles and participation in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
PhenylZinc bromide: Similar in structure but lacks the pentyloxy group.
2-n-ButyloxyphenylZinc bromide: Similar but with a butyloxy group instead of a pentyloxy group.
2-n-HexyloxyphenylZinc bromide: Similar but with a hexyloxy group.
Uniqueness
2-n-PentyloxyphenylZinc bromide is unique due to the presence of the pentyloxy group, which can influence its reactivity and selectivity in organic synthesis. The pentyloxy group can provide steric and electronic effects that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C11H15BrOZn |
|---|---|
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
bromozinc(1+);pentoxybenzene |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h4-6,8H,2-3,7,10H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
XILJREDPKILDMZ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCOC1=CC=CC=[C-]1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


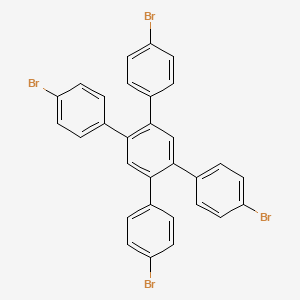

![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)
![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)

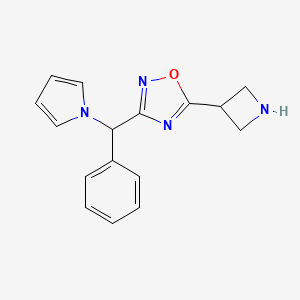
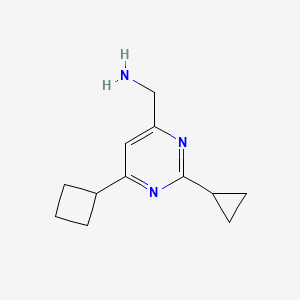
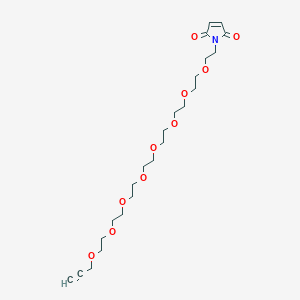
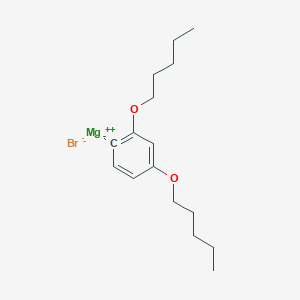
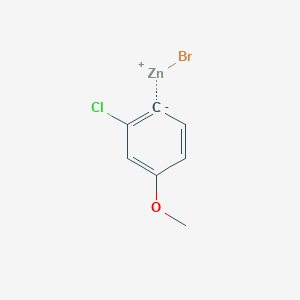

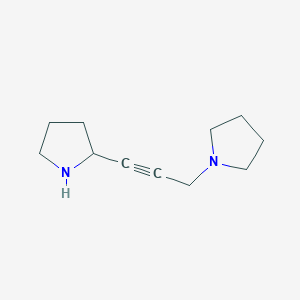
![5-Oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14885629.png)
